4-fluoro-2-iodo-N-(2-methoxyethyl)aniline
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Overview
Description
4-fluoro-2-iodo-N-(2-methoxyethyl)aniline is an organic compound with the molecular formula C9H11FINO It is a derivative of aniline, where the aniline ring is substituted with fluorine and iodine atoms at the 4 and 2 positions, respectively, and an N-(2-methoxyethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline typically involves multi-step organic reactions. One common method starts with the iodination of 4-fluoroaniline to introduce the iodine atom at the 2-position. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 4-fluoro-2-iodoaniline is then reacted with 2-methoxyethylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to manage the addition of reagents and control temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-iodo-N-(2-methoxyethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the aniline ring or the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-fluoro-2-azido-N-(2-methoxyethyl)aniline, while a Suzuki-Miyaura coupling reaction could produce a variety of biaryl compounds.
Scientific Research Applications
4-fluoro-2-iodo-N-(2-methoxyethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Medicine: It may serve as a precursor for drugs with potential therapeutic effects, especially in the treatment of diseases where fluorinated and iodinated compounds are beneficial.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2-iodoaniline: Lacks the N-(2-methoxyethyl) group, making it less versatile in certain synthetic applications.
4-fluoro-2-methoxyaniline: Lacks the iodine atom, which can limit its reactivity in coupling reactions.
2-iodo-N-(2-methoxyethyl)aniline:
Uniqueness
4-fluoro-2-iodo-N-(2-methoxyethyl)aniline is unique due to the combination of fluorine, iodine, and the N-(2-methoxyethyl) group. This combination provides a distinct set of chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
1524800-13-2 |
---|---|
Molecular Formula |
C9H11FINO |
Molecular Weight |
295.09 g/mol |
IUPAC Name |
4-fluoro-2-iodo-N-(2-methoxyethyl)aniline |
InChI |
InChI=1S/C9H11FINO/c1-13-5-4-12-9-3-2-7(10)6-8(9)11/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
GLWFJLLGPSTPRT-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)F)I |
Purity |
95 |
Origin of Product |
United States |
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